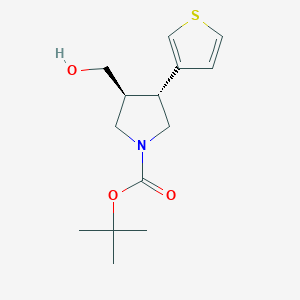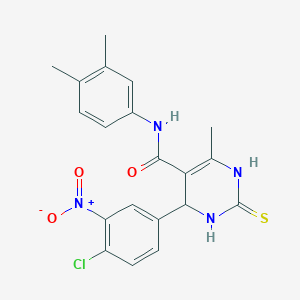
ethyl 3,5-dimethyl-1-(5-nitro-2-pyridinyl)-1H-pyrazole-4-carboxylate
Übersicht
Beschreibung
Ethyl 3,5-dimethyl-1-(5-nitro-2-pyridinyl)-1H-pyrazole-4-carboxylate, or EDNPC, is an organic compound that belongs to the family of pyrazoles. Pyrazoles are known for their potential to act as intermediates in the synthesis of organic compounds and as useful building blocks in organic synthesis. EDNPC has been studied in recent years for its potential applications in the field of organic synthesis, as well as its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
EDNPC has been studied for its potential applications in organic synthesis, as it can act as an intermediate in the synthesis of other compounds. EDNPC is also used as a building block in a variety of synthetic reactions, such as the synthesis of heterocyclic compounds, polymers and pharmaceuticals. In addition, EDNPC has been used in the synthesis of other pyrazole derivatives, such as 4-amino-3-methyl-1-(5-nitro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid and 4-amino-3-methyl-1-(5-nitro-2-pyridinyl)-1H-pyrazole-5-carboxamide.
Wirkmechanismus
The mechanism of action of EDNPC is still not fully understood. However, it is believed that EDNPC acts as an intermediate in the synthesis of other compounds and that it has the ability to form covalent bonds with other molecules. This ability allows EDNPC to act as a bridge between two molecules, allowing them to form a larger complex.
Biochemical and Physiological Effects
The biochemical and physiological effects of EDNPC have not been extensively studied. However, it is believed that EDNPC has the potential to act as an anti-inflammatory and anti-cancer agent. In addition, EDNPC has been studied for its potential to inhibit the growth of certain bacteria and fungi, as well as its ability to reduce the toxicity of certain compounds.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using EDNPC in laboratory experiments include its relative low cost, ease of synthesis, and its ability to act as an intermediate in the synthesis of other compounds. However, there are also some limitations to using EDNPC in laboratory experiments. These include the fact that it is not very stable and can decompose under certain conditions. In addition, EDNPC is not very soluble in water, making it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are a number of potential future directions for the use of EDNPC. These include further research into its potential as an anti-inflammatory and anti-cancer agent, as well as its ability to inhibit the growth of certain bacteria and fungi. In addition, EDNPC could be further studied for its potential applications in organic synthesis, as well as its ability to reduce the toxicity of certain compounds. Finally, further research could be conducted into the mechanism of action of EDNPC, as well as the potential for its use in drug delivery systems.
Eigenschaften
IUPAC Name |
ethyl 3,5-dimethyl-1-(5-nitropyridin-2-yl)pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4/c1-4-21-13(18)12-8(2)15-16(9(12)3)11-6-5-10(7-14-11)17(19)20/h5-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISVSKRZYECTHHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1C)C2=NC=C(C=C2)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3,5-dimethyl-1-(5-nitro-2-pyridinyl)-1H-pyrazole-4-carboxylate | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(((3-Methoxyphenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2390409.png)



![[2-(2-Ethoxyethoxy)ethyl] azide](/img/structure/B2390416.png)
![N-[4-(acetylamino)phenyl]-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)




![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone](/img/structure/B2390426.png)
![Tert-butyl (3R)-3-[(1R)-1,2-dihydroxyethyl]morpholine-4-carboxylate](/img/structure/B2390427.png)
